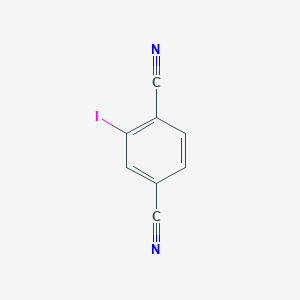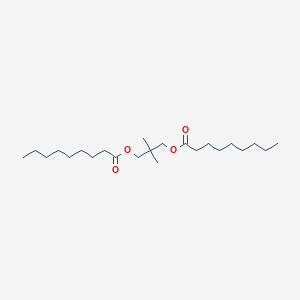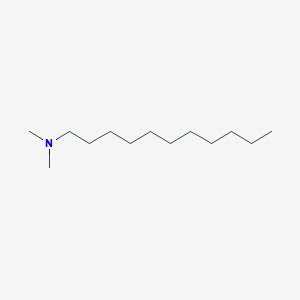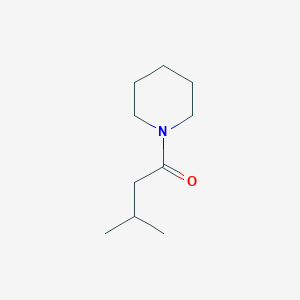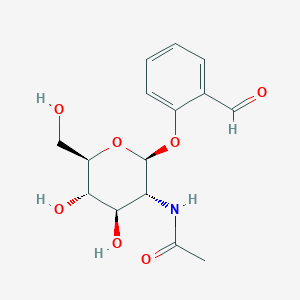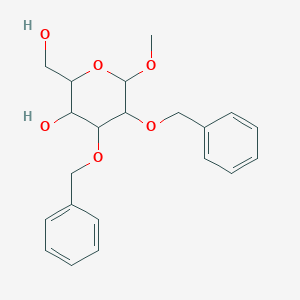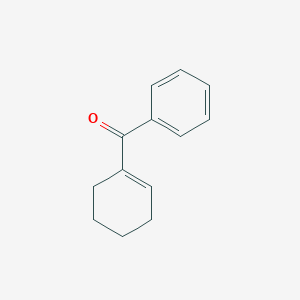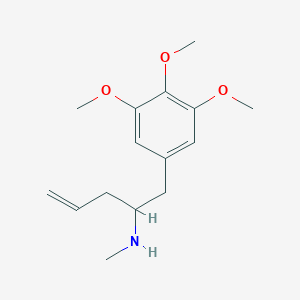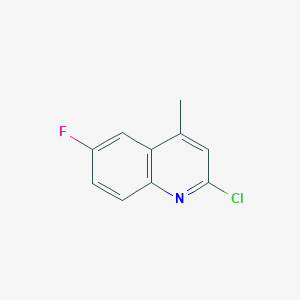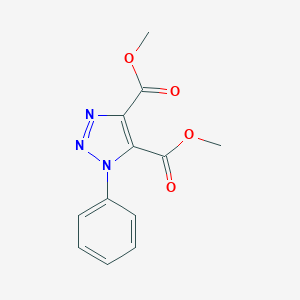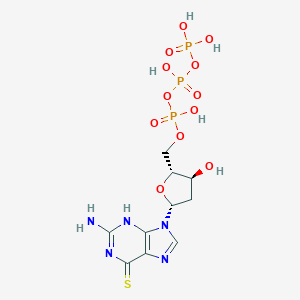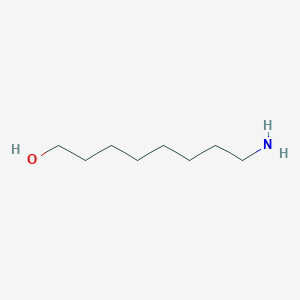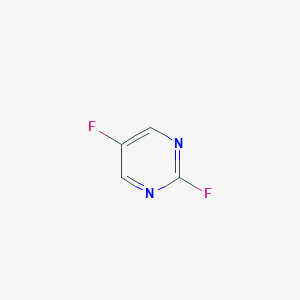
4-(Cyclooctylamino)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclooctylamino)pyridine-3-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-(Cyclooctylamino)pyridine-3-sulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-(Cyclooctylamino)pyridine-3-sulfonamide blocks the downstream signaling of these cytokines, leading to a reduction in the activation and proliferation of T cells and other immune cells.
Biochemische Und Physiologische Effekte
4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to reduce the levels of several cytokines, including IL-2, IL-4, and interferon-gamma (IFN-gamma), in both animal models and human studies. This reduction in cytokine levels leads to a decrease in T cell activation and proliferation, which is thought to be the primary mechanism by which 4-(Cyclooctylamino)pyridine-3-sulfonamide exerts its therapeutic effects. In addition, 4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to reduce the severity of inflammation in animal models of autoimmune disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Cyclooctylamino)pyridine-3-sulfonamide has several advantages for use in lab experiments. It is highly selective for JAK3, which reduces the risk of off-target effects. It is also a potent inhibitor of JAK3, with an IC50 of approximately 10 nM. However, 4-(Cyclooctylamino)pyridine-3-sulfonamide has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, the synthesis of 4-(Cyclooctylamino)pyridine-3-sulfonamide is complex, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on 4-(Cyclooctylamino)pyridine-3-sulfonamide. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of 4-(Cyclooctylamino)pyridine-3-sulfonamide in combination with other drugs for the treatment of autoimmune diseases. Finally, the long-term safety and efficacy of 4-(Cyclooctylamino)pyridine-3-sulfonamide in humans needs to be further investigated.
Synthesemethoden
The synthesis of 4-(Cyclooctylamino)pyridine-3-sulfonamide involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with cyclooctylamine to yield 4-(cyclooctylamino)pyridine. The resulting compound is then reacted with sodium sulfite to form 4-(cyclooctylamino)pyridine-3-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonamide by reaction with ammonia or an amine. The overall yield of this process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
4-(Cyclooctylamino)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing organ transplant rejection. In addition, 4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to have anti-tumor activity in preclinical studies.
Eigenschaften
CAS-Nummer |
76287-10-0 |
|---|---|
Produktname |
4-(Cyclooctylamino)pyridine-3-sulfonamide |
Molekularformel |
C13H21N3O2S |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
4-(cyclooctylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c14-19(17,18)13-10-15-9-8-12(13)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,15,16)(H2,14,17,18) |
InChI-Schlüssel |
GDFSJCBENRQYAV-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Kanonische SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



